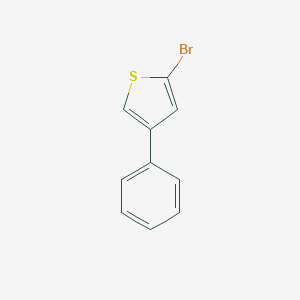
2-Bromo-4-phenylthiophene
Descripción general
Descripción
2-Bromo-4-phenylthiophene is a chemical compound with the molecular formula C10H7BrS . It has an average mass of 239.132 Da and a monoisotopic mass of 237.945175 Da . The compound is also known by its IUPAC name, 4-Bromo-2-phenylthiophene .
Synthesis Analysis
The synthesis of thiophene derivatives like this compound involves various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann thiophene synthesis, and Hinsberg thiophene synthesis . These methods involve condensation reactions between different substrates .Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring substituted with a bromine atom and a phenyl group . The InChI code for this compound is 1S/C10H7BrS/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-7H .Physical and Chemical Properties Analysis
This compound has a molecular weight of 239.14 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Selective COX-2 Inhibition : A derivative of 2-Bromo-4-phenylthiophene, known as DuP697, has been identified as a selective cyclooxygenase-2 (COX-2) inhibitor. It was studied for its potential improvements in in vitro selectivity and pharmacokinetic profile compared to existing COX-2 inhibitors (Pinto et al., 1996).
Microwave-Assisted Palladium-Catalyzed C-C Coupling : Research indicates that 5-Bromopyrimidine reacts with 2-phenylthiophene in the presence of a palladium catalyst, demonstrating the potential for C-C coupling in the creation of pyrimidine derivatives (Verbitskiy et al., 2013).
Spectroscopic and DFT Studies for Bromo Based Thiophen Chalcone Derivatives : A study on a bromo based thiophen chalcone derivative, 1-(3-Bromo-2-thienyl)-3-[4-(dimethylamino)-phenyl]prop-2-en-1-one, has been conducted. This involved spectroscopy, quantum chemistry methods, and molecular docking studies, suggesting potential applications in organic electronics and as inhibitors for Monoamine oxidase A and B (Ramesh et al., 2020).
Synthesis and Use in Electron-Transport Materials : 2-Bromo-N,N′-bis(2-octyldodecyl)perylene-3,4:9,10-bis(dicarboximide) (2-bromo-PDI) was synthesized using this compound and applied in the synthesis of bis(perylene diimide)–donor electron-transport materials. This demonstrates its utility in organic field-effect transistors (Zhang et al., 2013).
Antimicrobial Activity of 2-Aminothiophene Derivatives : Research has shown that 2-aminothiophene forms a significant class of drugs with various biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities. Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives demonstrate notable antibacterial activity (Prasad et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-4-phenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrS/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWHJGGGVGSHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


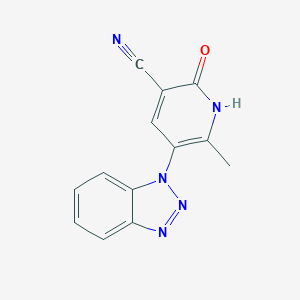
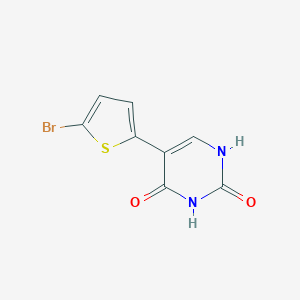
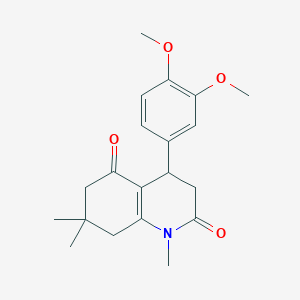
![4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428633.png)
![2,4-Ditert-butoxy-5-[3-(methylsulfanyl)phenyl]pyrimidine](/img/structure/B428634.png)
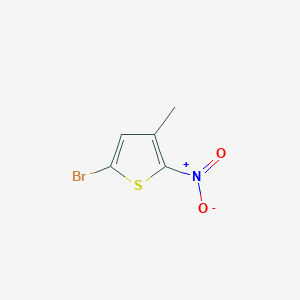
![4-(nitro)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428638.png)
![6-bromo-2-methylthieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428641.png)
![4-bromo-2-methylthieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428642.png)
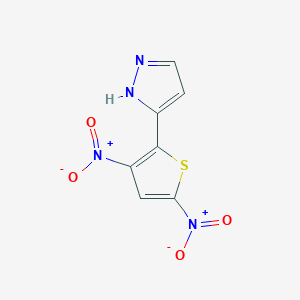

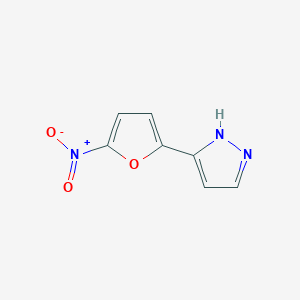
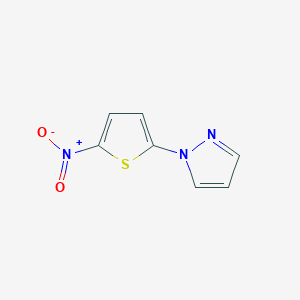
![5,7-dibromo-2-methylthieno[3,4-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428651.png)
